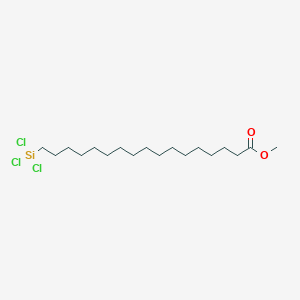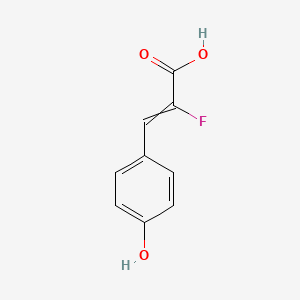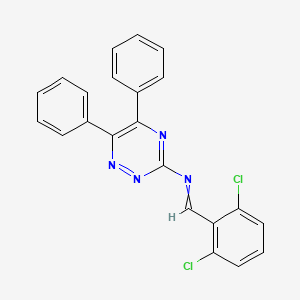
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and dichlorophenyl and diphenyl groups, suggests potential utility in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of Dichlorophenyl and Diphenyl Groups: The dichlorophenyl and diphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Dichlorophenyl)-N-(4,5-diphenyl-1,2,3-triazin-3-yl)methanimine
- 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)ethanimine
Uniqueness
The uniqueness of 1-(2,6-Dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
142077-43-8 |
|---|---|
Molekularformel |
C22H14Cl2N4 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)-N-(5,6-diphenyl-1,2,4-triazin-3-yl)methanimine |
InChI |
InChI=1S/C22H14Cl2N4/c23-18-12-7-13-19(24)17(18)14-25-22-26-20(15-8-3-1-4-9-15)21(27-28-22)16-10-5-2-6-11-16/h1-14H |
InChI-Schlüssel |
UOMCVUYAPNPJJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


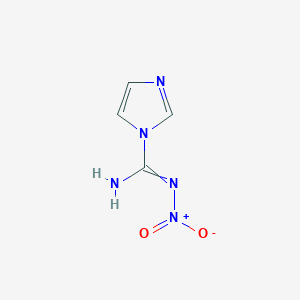
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
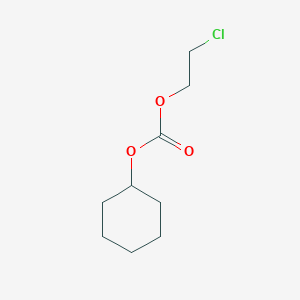
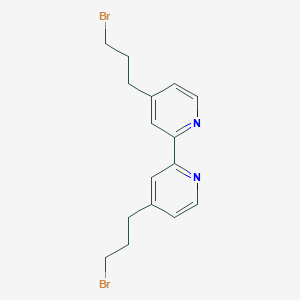
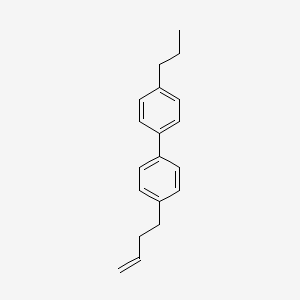
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
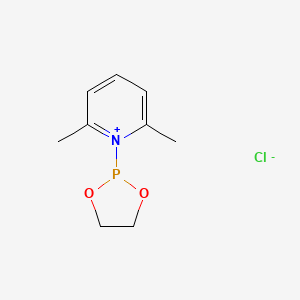
![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
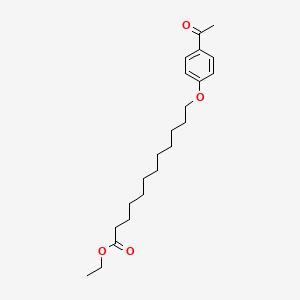
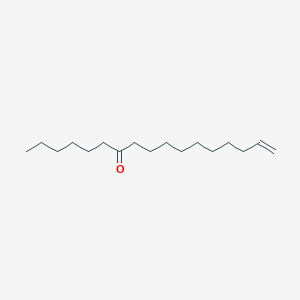
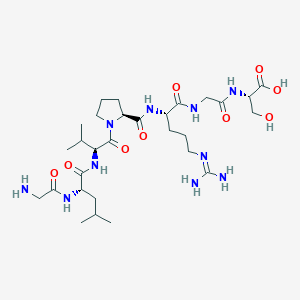
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
